(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a chlorothiophene ring, a furan ring, and an acrylamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorothiophene-2-carboxylic acid, 3-furanmethanol, and acryloyl chloride.
Formation of Intermediate: The first step involves the esterification of 5-chlorothiophene-2-carboxylic acid with 3-furanmethanol under acidic conditions to form an ester intermediate.
Amidation Reaction: The ester intermediate is then subjected to an amidation reaction with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
- (E)-N-(2-(5-methylthiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
- (E)-N-(2-(5-fluorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
Uniqueness
What sets (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide apart from similar compounds is the presence of the chlorine atom on the thiophene ring. This chlorine atom can significantly influence the compound’s reactivity and its interactions with biological targets, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-18-11(12-3-4-13(15)20-12)8-16-14(17)5-2-10-6-7-19-9-10/h2-7,9,11H,8H2,1H3,(H,16,17)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBSZHVZVZCGRS-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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